Home > Products > Screening Compounds P31667 > Chloropropanoylpretadalafil
Chloropropanoylpretadalafil -

Chloropropanoylpretadalafil

Catalog Number: EVT-13985083
CAS Number:
Molecular Formula: C23H21ClN2O5
Molecular Weight: 440.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Chloropropanoylpretadalafil is a chemical compound that serves as an analog of tadalafil, a well-known phosphodiesterase type 5 inhibitor used primarily for the treatment of erectile dysfunction. This compound has garnered attention in pharmacological research due to its structural modifications and potential therapeutic applications. The molecular formula for chloropropanoylpretadalafil is C23H22ClN2O5C_{23}H_{22}ClN_{2}O_{5} with a molecular weight of approximately 441.1216 g/mol .

Source

Chloropropanoylpretadalafil was identified during the analysis of dietary supplements marketed for sexual enhancement, where it was detected as an adulterant . Its synthesis has been documented in patents related to tadalafil derivatives, indicating its relevance in pharmaceutical development.

Classification

Chloropropanoylpretadalafil falls under the category of synthetic organic compounds, specifically classified as a phosphodiesterase type 5 inhibitor. This classification is significant because it highlights its mechanism of action and therapeutic potential in enhancing erectile function by increasing levels of cyclic guanosine monophosphate (cGMP) in the body.

Synthesis Analysis

Methods

The synthesis of chloropropanoylpretadalafil involves the modification of chloropretadalafil through a reaction with chloropropanoyl chloride. This reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid produced during the process.

Technical Details

  1. Starting Material: Chloropretadalafil serves as the precursor.
  2. Reagents: Chloropropanoyl chloride, triethylamine.
  3. Reaction Conditions: The reaction is carried out under controlled conditions to ensure proper formation of the chloropropanoyl moiety.

The industrial production would likely follow similar synthetic routes but on a larger scale, utilizing high-performance liquid chromatography for purification.

Molecular Structure Analysis

Structure

Chloropropanoylpretadalafil features several key structural components:

  • Piperidine Ring: Central to its structure, contributing to its biological activity.
  • Chloropropanoyl Moiety: Introduced during synthesis, this modification affects its pharmacological properties.
  • Core Structure: Similar to tadalafil, which includes a β-carboline ring and methoxy groups that enhance solubility and bioactivity .

Data

The molecular structure can be represented as follows:

  • Molecular Formula: C23H22ClN2O5C_{23}H_{22}ClN_{2}O_{5}
  • Molecular Weight: Approximately 441.1216 g/mol
  • Spectroscopic Data: High-resolution mass spectrometry and nuclear magnetic resonance techniques have been employed for structural elucidation .
Chemical Reactions Analysis

Reactions

Chloropropanoylpretadalafil undergoes various chemical reactions typical of phosphodiesterase inhibitors:

  1. Hydrolysis: Potential breakdown in aqueous environments, especially under acidic or basic conditions.
  2. Reactivity with Biological Targets: Interacts with phosphodiesterase type 5 enzymes, leading to increased cGMP levels.

Technical Details

The compound's reactivity can be influenced by environmental factors such as pH and temperature, which may affect its stability and efficacy.

Mechanism of Action

Process

Chloropropanoylpretadalafil acts primarily as a phosphodiesterase type 5 inhibitor:

  1. Target Enzyme: Phosphodiesterase type 5.
  2. Inhibition Mechanism: Prevents the degradation of cGMP, leading to increased levels of this signaling molecule.
  3. Biochemical Pathways: Enhances smooth muscle relaxation and vasodilation in penile tissues.

Data

The pharmacokinetics of chloropropanoylpretadalafil may mirror those of tadalafil, suggesting similar absorption and metabolism profiles.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Solubility characteristics are influenced by the presence of the chloropropanoyl group.

Chemical Properties

  • Stability: Stability can be affected by environmental conditions; studies on similar compounds suggest that temperature and pH play critical roles.
  • Thermal Properties: Differential scanning calorimetry could provide insights into melting points and thermal stability.

Relevant analyses indicate that chloropropanoylpretadalafil exhibits properties conducive to pharmaceutical applications, including effective solubility profiles and stability under various conditions .

Applications

Chloropropanoylpretadalafil has potential applications in:

  • Pharmaceutical Development: As an analog of tadalafil, it may be explored for enhanced efficacy or reduced side effects in treating erectile dysfunction.
  • Research Studies: Investigated as part of studies on phosphodiesterase inhibitors to understand their mechanisms better and develop new therapeutic agents.
Introduction to Chloropropanoylpretadalafil in Adulterated Supplements [1] [2]

Emergence of Novel PDE-5 Inhibitor Analogs in Dietary Supplements

The proliferation of structurally modified PDE-5 inhibitor analogs in sexual enhancement supplements reflects a deliberate strategy to circumvent regulatory detection. Chloropropanoylpretadalafil was first isolated in 2014 from a dietary supplement product marketed as "all natural" following analytical screening that detected an unknown compound structurally resembling chloropretadalafil [1] [5]. This discovery occurred amidst the identification of at least 46 synthetic analogs of approved PDE-5 inhibitors contaminating the global supplement market, including aminotadalafil, acetildenafil, and hydroxythiohomosildenafil [4]. These compounds typically retain the core pharmacophore necessary for PDE-5 inhibition while incorporating subtle chemical alterations—alkyl chain extensions, halogen substitutions, or functional group modifications—that evade standard chromatographic and mass spectrometric screening protocols [1] [5].

Analytical characterization reveals chloropropanoylpretadalafil has an accurate mass of m/z 441.1216 ([M+H]⁺; error 0.8706 ppm) and fragmentation patterns distinct from established PDE-5 inhibitors. Its emergence aligns with patterns observed in global regulatory intercepts:

  • Patent evasion: The compound was later identified as "Intermediate 8" in a 2002 World Patent (Lily ICOS, LLC) detailing synthetic routes for fused heterocyclic PDE-5 inhibitors, confirming its intentional design [1].
  • Geographical spread: Similar analogs have been detected in products across Argentina, the United States, and Asia, indicating widespread manufacturing and distribution networks [4] [10].
  • Evolutionary trajectory: The rate of novel analog discovery has accelerated, with researchers identifying approximately 80 illicit PDE-5 analogs by 2023, up from 46 just a decade prior [4] [8].

Table 1: Recently Detected Tadalafil Analogs in Adulterated Dietary Supplements

Analog NameMolecular FormulaKey Structural DeviationDetection Method
ChloropropanoylpretadalafilC~23~H~22~ClN~2~O~5~Chloropropanoyl moiety on piperidine NHPLC-UV, GC/FT-IR/MS, HRMS
AminotadalafilC~21~H~21~N~3~O~3~Amino group substitution on β-carbolineTLC, HPLC-DAD, NMR, ESI-MS
N-ButylnortadalafilC~25~H~29~N~3~O~3~N-butyl chain on decahydroisoquinolineLC-MS, NMR
HydroxypropylnortadalafilC~24~H~27~N~3~O~4~2-hydroxypropyl on decahydroisoquinolineLC-MS

Regulatory Challenges in Detecting Undeclared Tadalafil Derivatives

Detection of chloropropanoylpretadalafil and similar analogs presents formidable analytical challenges for regulatory agencies. These compounds are specifically engineered to avoid identification by standard screening methods targeting established pharmaceuticals like sildenafil or tadalafil. The primary hurdles include:

  • Structural similarity: Novel analogs maintain core structural elements essential for PDE-5 binding while modifying peripheral regions, yielding compounds with divergent chromatographic behaviors and mass fragmentation patterns compared to reference standards [1] [4]. Chloropropanoylpretadalafil, for instance, elutes at different retention times than tadalafil in reversed-phase HPLC systems, complicating library-based identification [1].
  • Reference standard scarcity: The absence of commercially available reference materials for novel analogs necessitates resource-intensive isolation and structural elucidation for each new compound. Chloropropanoylpretadalafil required isolation via HPLC-UV with fraction collection, followed by structural characterization using high-resolution mass spectrometry (HRMS) and gas chromatography coupled with Fourier Transform infrared detection and mass spectrometry (GC/FT-IR/MS) [1] [5].
  • Evolving complexity: As regulatory methods improve, adulterants incorporate more sophisticated modifications. The chloropropanoyl moiety in chloropropanoylpretadalafil exemplifies this trend, introducing halogen-specific detection challenges and altered solubility profiles that impact extraction efficiency [1] [4].

Effective surveillance now requires advanced orthogonal techniques:

  • High-Resolution Mass Spectrometry (HRMS): Enables determination of exact mass (e.g., m/z 441.1216 for [M+H]⁺ of chloropropanoylpretadalafil) and elemental composition (C~23~H~22~ClN~2~O~5~), critical for distinguishing analogs [1] [5].
  • Hyphenated Spectroscopic Methods: GC/FT-IR/MS provides complementary vibrational spectra and fragmentation data, confirming functional groups like the carbonyl stretch (1740 cm⁻¹) indicative of the chloropropanoyl group [1].
  • Multidimensional Chromatography: LC-MS/MS methods screening for 71 known erectile dysfunction drugs must continuously expand to include new analogs, though detection remains retrospective without reference standards [1] [4].

Table 2: Analytical Techniques for Detecting Tadalafil Analogs in Complex Matrices

TechniqueDetection CapabilityLimitations for Novel Analogs
HPLC-UV with Fraction CollectionIsolation of unknown peaks for off-line characterizationLow sensitivity; matrix interference in supplements
LC-HRAM-MSAccurate mass < 1 ppm error; molecular formula assignmentRequires pure standards for fragmentation libraries
GC/FT-IR/MSFunctional group identification; orthogonal confirmationLimited to volatile/thermally stable compounds
NMR SpectroscopyDefinitive structural elucidationRequires high-purity isolates (>95%); insensitive

Regulatory responses remain reactive, with agencies like the FDA issuing recalls only after identification, as seen with products like "ENDUREA" and "Ram It" adulterated with tadalafil/sildenafil mixtures [7] [10]. The continuous emergence of analogs like chloropropanoylpretadalafil underscores the need for predictive screening approaches based on pharmacophore modeling and shared fragmentation pathways.

Structural Significance of the Chloropropanoyl Moiety in PDE-5 Inhibition

The pharmacological activity of chloropropanoylpretadalafil derives from its preservation of tadalafil's core β-carboline framework while incorporating a strategically modified side chain. The chloropropanoyl extension (-CO-CH~2~CH~2~Cl) attached to the piperidine nitrogen represents a calculated molecular innovation designed to maintain binding affinity for PDE-5's catalytic domain while altering physicochemical properties to evade detection [1] [3]. This modification:

  • Maintains hydrophobic interactions: The chloropropyl chain extends into PDE-5's hydrophobic Q~2~ pocket, preserving critical van der Waals contacts with residues like Val782, Leu804, and Tyr612 that stabilize inhibitor binding [3] [8].
  • Introduces steric and electronic effects: The terminal chlorine atom provides both steric bulk and an electron-withdrawing effect, potentially enhancing selectivity modulation by sterically hindering access to the narrower active sites of off-target phosphodiesterases like PDE6 [3].
  • Alters electron distribution: Computational modeling indicates the chlorine atom influences the electron density of the adjacent carbonyl group, potentially strengthening a key hydrogen bond with Gln817 in PDE-5's catalytic domain compared to non-halogenated analogs [3].

The conservation of inhibitory potency despite structural modification is evidenced by chloropropanoylpretadalafil's retention of tadalafil-like spectral properties (UV λ~max~ 291 nm, 284 nm, 220 nm), suggesting preservation of the conjugated π-system essential for cGMP displacement [1] [4]. This strategic molecular design exemplifies a broader trend where adulterants maintain the pharmacophoric elements necessary for biological activity—specifically:

  • The dihydroisoindole-dione moiety that mimics cGMP's pyrimidine ring
  • The piperazinedione ring coordinating the catalytic zinc ion
  • The halogenated hydrophobic substituent occupying the hydrophobic clamp region [3] [8]

Molecular Comparison: Tadalafil vs. Chloropropanoylpretadalafil

Tadalafil Core Structure:  O  ║  β-Carboline–N–CH₃  |  COOH  Chloropropanoylpretadalafil Modification:  O  ║  β-Carboline–N–CH₂CH₂CCl  O  ║  O  

Properties

Product Name

Chloropropanoylpretadalafil

IUPAC Name

methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(3-chloropropanoyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate

Molecular Formula

C23H21ClN2O5

Molecular Weight

440.9 g/mol

InChI

InChI=1S/C23H21ClN2O5/c1-29-23(28)17-11-15-14-4-2-3-5-16(14)25-21(15)22(26(17)20(27)8-9-24)13-6-7-18-19(10-13)31-12-30-18/h2-7,10,17,22,25H,8-9,11-12H2,1H3/t17-,22-/m1/s1

InChI Key

FERMPTIBAJFDLJ-VGOFRKELSA-N

Canonical SMILES

COC(=O)C1CC2=C(C(N1C(=O)CCCl)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25

Isomeric SMILES

COC(=O)[C@H]1CC2=C([C@H](N1C(=O)CCCl)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.